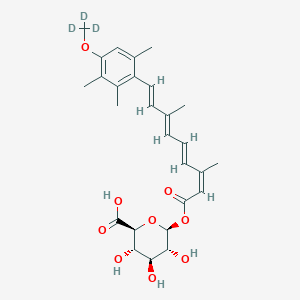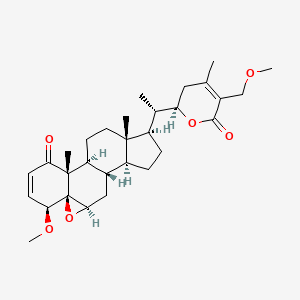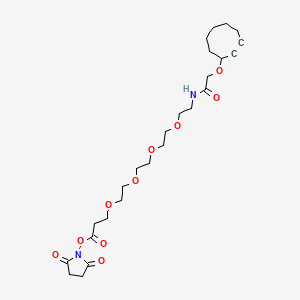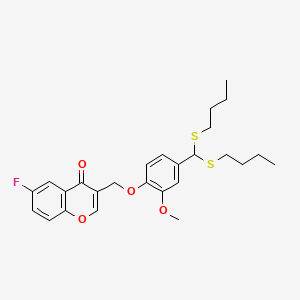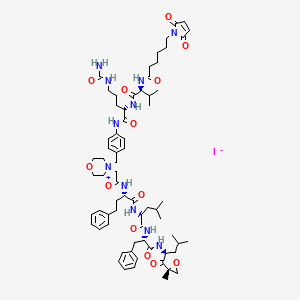
Acid-PEG12-t-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acid-PEG12-t-butyl ester is synthesized through esterification reactions. The process involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. Common catalysts include strong acids like sulfuric acid or hydrochloric acid . The reaction typically requires heating to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves large-scale esterification processes. The carboxylic acid and alcohol are mixed in large reactors with the catalyst, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Acid-PEG12-t-butyl ester undergoes various chemical reactions, including:
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to reveal the free carboxylic acid.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Deprotection: Acidic conditions, such as trifluoroacetic acid, are used to remove the t-butyl protecting group.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Amidation: Amide.
Deprotection: Free carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Acid-PEG12-t-butyl ester is widely used in various scientific research fields:
Wirkmechanismus
The mechanism of action of Acid-PEG12-t-butyl ester involves its ability to form stable bonds with other molecules. The terminal carboxylic acid group can react with primary amines to form amide bonds, which are stable and resistant to hydrolysis . The polyethylene glycol (PEG) chain provides hydrophilicity and biocompatibility, making it suitable for use in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acid-PEG8-t-butyl ester: Similar structure but with a shorter PEG chain.
Acid-PEG16-t-butyl ester: Similar structure but with a longer PEG chain.
Acid-PEG4-t-butyl ester: Similar structure but with an even shorter PEG chain.
Uniqueness
Acid-PEG12-t-butyl ester is unique due to its optimal PEG chain length, which provides a balance between hydrophilicity and molecular flexibility. This makes it particularly useful in applications where both solubility and stability are required .
Eigenschaften
Molekularformel |
C32H62O16 |
|---|---|
Molekulargewicht |
702.8 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C32H62O16/c1-32(2,3)48-31(35)5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-29-28-46-26-24-44-22-20-42-18-16-40-14-12-38-10-8-36-6-4-30(33)34/h4-29H2,1-3H3,(H,33,34) |
InChI-Schlüssel |
IZMSFHWKXCFBAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


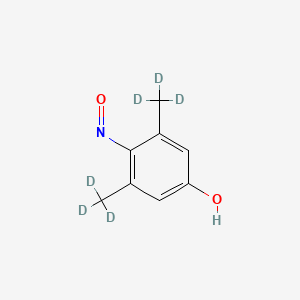
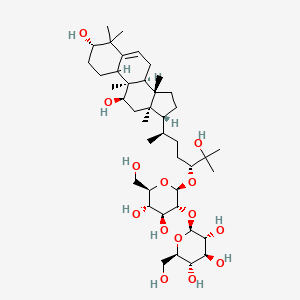
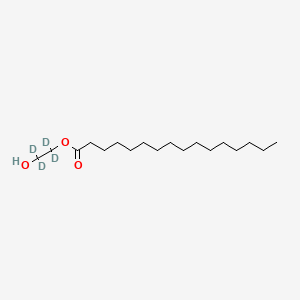
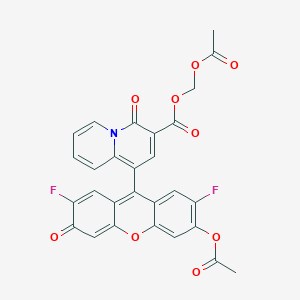
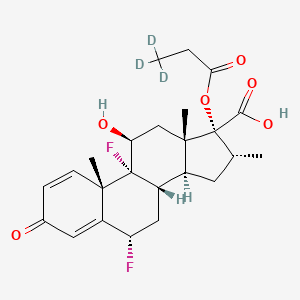
![(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12426912.png)
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)

